![molecular formula C19H22FN5O2 B2815887 8-(azepan-1-yl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 505080-84-2](/img/structure/B2815887.png)
8-(azepan-1-yl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
Scientific Research Applications
Synthesis and Biological Evaluation
Antidepressant Properties : Compounds structurally related to purine derivatives have been synthesized and evaluated for their antidepressant activities. For example, the synthesis of various purine-2,6(3H,7H)-dione derivatives and their evaluation as antidepressant agents have been documented. These studies often explore the potential of such compounds in modulating neurotransmitter systems, particularly the serotonin system, which is a common target for antidepressant drugs (Khaliullin et al., 2018).
Serotonin Receptor Affinity and Phosphodiesterase Inhibitor Activity : The biological evaluation of purine derivatives for their affinity towards serotonin (5-HT1A/5-HT7) receptors and phosphodiesterase (PDE4B and PDE10A) inhibitor activity has been conducted. These studies aim to identify compounds with potential antidepressant and/or anxiolytic effects, highlighting the multifaceted therapeutic applications of purine-based compounds (Zagórska et al., 2016).
Fluorescence Emission Properties : Research on the fluorescence emission properties of 8-aza analogues of caffeine and theophylline, which are structurally similar to the compound , has shown their potential as fluorescent probes in enzymatic, receptor binding, and nucleic acid systems. This application is significant for biochemical research and diagnostics, indicating the broad utility of purine analogues in scientific investigations (Mędza et al., 2009).
Chemical Synthesis and Protective Groups
- Synthetic Routes and Protective Groups : The synthesis of purine derivatives often involves complex chemical routes where protective groups play a crucial role. Studies detailing the use of thietanyl protection in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones provide insights into the methodologies applicable for modifying purine structures. These synthetic strategies are essential for creating derivatives with specific biological activities (Khaliullin & Shabalina, 2020).
properties
IUPAC Name |
8-(azepan-1-yl)-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2/c1-23-16-15(17(26)22-19(23)27)25(12-13-6-8-14(20)9-7-13)18(21-16)24-10-4-2-3-5-11-24/h6-9H,2-5,10-12H2,1H3,(H,22,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCCBCBPTRFACD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(azepan-1-yl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione |
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